molecular formula C27H26O6 B11141470 (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11141470
M. Wt: 446.5 g/mol
InChI Key: VTCLAYRVPPCBBN-ZRGSRPPYSA-N
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Description

The compound (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves several key steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-hydroxyaryl ketones and aldehydes.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the benzofuran core and 2,4,5-trimethoxybenzaldehyde under basic conditions.

    Attachment of the Dimethylbenzyl Group: This step involves the etherification of the benzofuran core with 2,5-dimethylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of methoxy groups and the benzofuran core are often associated with bioactivity, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties, derived from the benzofuran core and substituent groups, make it suitable for such applications.

Mechanism of Action

The mechanism of action of (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups could enhance its binding affinity to these targets, while the benzofuran core could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both dimethylbenzyl and trimethoxybenzylidene groups on the benzofuran core is not commonly found in similar compounds, potentially leading to unique reactivity and bioactivity profiles.

Properties

Molecular Formula

C27H26O6

Molecular Weight

446.5 g/mol

IUPAC Name

(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C27H26O6/c1-16-6-7-17(2)19(10-16)15-32-20-8-9-21-23(13-20)33-26(27(21)28)12-18-11-24(30-4)25(31-5)14-22(18)29-3/h6-14H,15H2,1-5H3/b26-12-

InChI Key

VTCLAYRVPPCBBN-ZRGSRPPYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3

Origin of Product

United States

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